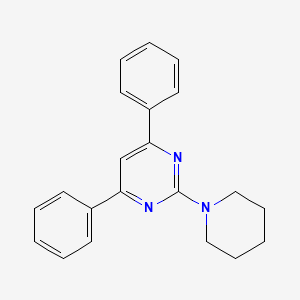

4,6-Diphenyl-2-piperidin-1-ylpyrimidine

説明

4,6-Diphenyl-2-piperidin-1-ylpyrimidine is a pyrimidine-based heterocyclic compound characterized by two phenyl groups at positions 4 and 6 of the pyrimidine ring and a piperidine substituent at position 2. The piperidine moiety contributes to basicity, influencing solubility and protonation states under physiological conditions.

特性

IUPAC Name |

4,6-diphenyl-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-4-10-17(11-5-1)19-16-20(18-12-6-2-7-13-18)23-21(22-19)24-14-8-3-9-15-24/h1-2,4-7,10-13,16H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFULQQOJRQIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diphenylpyrimidine-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: 4,6-Diphenyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where substituents can be introduced using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

4,6-Diphenyl-2-piperidin-1-ylpyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

作用機序

The mechanism of action of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4,6-Diphenyl-2-piperidin-1-ylpyrimidine with key analogs from the literature:

*Estimated using fragment-based methods.

Key Observations:

- Basicity : Piperidine (pKa ~11) and diazepane (pKa ~9.5) moieties differ in basicity, affecting ionization and target engagement at physiological pH .

Kinase Inhibition

Pyrimidine derivatives with piperidine substituents are frequently explored as kinase inhibitors. For example, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrated moderate activity against EGFR in preclinical studies due to its planar structure and hydrogen-bonding capacity . The diphenyl variant may exhibit enhanced affinity for hydrophobic ATP-binding pockets but could suffer from off-target effects due to excessive lipophilicity.

Antimicrobial Activity

Compounds like 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine show broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes. The pyridinylmethyl group may facilitate penetration through Gram-negative bacterial outer membranes. In contrast, the diphenyl analog’s larger size might limit diffusion across dense microbial cell walls.

Metabolic Stability

Methyl-substituted pyrimidines (e.g., ) generally exhibit higher metabolic stability due to reduced susceptibility to oxidative metabolism. The diphenyl compound’s aromatic rings may increase CYP450-mediated metabolism, shortening half-life in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。